

# Commercial Availability of Enantiopure (2R)-2-(2-Chlorophenyl)oxirane: A Technical Guide

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## Compound of Interest

Compound Name: (2r)-2-(2-Chlorophenyl)oxirane

Cat. No.: B057693

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## Introduction

Enantiopure **(2R)-2-(2-Chlorophenyl)oxirane** is a chiral epoxide of significant interest in the pharmaceutical and fine chemical industries. Its unique structural features, including a reactive oxirane ring and a stereocenter, make it a valuable building block for the asymmetric synthesis of complex molecules, particularly as a precursor for various drug candidates. This technical guide provides an in-depth overview of its commercial availability, key quantitative data, experimental protocols for its synthesis and analysis, and its application in the development of novel therapeutics.

## Commercial Availability and Supplier Specifications

**(2R)-2-(2-Chlorophenyl)oxirane** is commercially available from a range of chemical suppliers. While purity levels are generally high, the enantiomeric excess (e.e.) can vary. Researchers should carefully consider the specifications provided by each supplier to ensure the material meets the requirements of their specific application.

Supplier	Product Number	Purity	Enantiomeric Excess (e.e.)	Availability
Ningbo Bosheng Pharmaceutical Technology Co., Ltd.	N/A	98% <a href="#">[1]</a>	Not Specified	1kg, 5kg, 10kg packages <a href="#">[1]</a>
Apollo Scientific	OR1046040	95% <a href="#">[2]</a>	Not Specified	100mg, 250mg, 1g packages <a href="#">[2]</a>
ChemScene	CS-0129457	>98%	Not Specified	Inquire
Benchchem	B057693	Not Specified	Not Specified	Research quantities <a href="#">[3]</a>
Smolecule	SM62566669	Not Specified	Not Specified	Inquire <a href="#">[4]</a>

Note: It is highly recommended to request a certificate of analysis (CoA) from the supplier to obtain lot-specific data on purity and enantiomeric excess before purchase.

## Physicochemical Properties

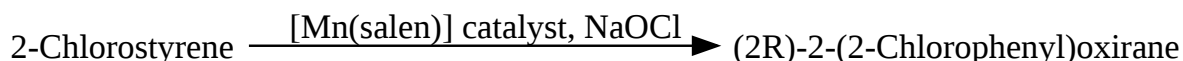
Property	Value
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClO
Molecular Weight	154.59 g/mol <a href="#">[4]</a>
CAS Number	62566-66-9 <a href="#">[3]</a>
Appearance	Not Specified
Boiling Point	Not Specified
Melting Point	Not Specified
Solubility	Not Specified

## Experimental Protocols

### Synthesis: Asymmetric Epoxidation of 2-Chlorostyrene

The most common method for the enantioselective synthesis of **(2R)-2-(2-Chlorophenyl)oxirane** is the asymmetric epoxidation of the prochiral alkene, 2-chlorostyrene. The Jacobsen-Katsuki epoxidation is a well-established and efficient method for this transformation.

Reaction Scheme:



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A simplified scheme of the Jacobsen-Katsuki epoxidation.

Detailed Protocol (Illustrative Example):

- Materials: 2-chlorostyrene, (R,R)-Jacobsen's catalyst [(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride], sodium hypochlorite (NaOCl, commercial bleach), dichloromethane (DCM), 4-phenylpyridine N-oxide (4-PPNO), and a buffered aqueous solution (e.g., phosphate buffer, pH 11.3).
- Procedure:
  - To a stirred, cooled (0 °C) solution of 2-chlorostyrene in DCM, add the (R,R)-Jacobsen's catalyst and 4-PPNO.
  - Add the buffered bleach solution dropwise to the reaction mixture while maintaining the temperature at 0 °C.
  - Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
  - Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite).
  - Separate the organic layer, and extract the aqueous layer with DCM.
  - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

- Remove the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield enantiopure **(2R)-2-(2-Chlorophenyl)oxirane**.

## Analysis: Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric excess of **(2R)-2-(2-Chlorophenyl)oxirane** is determined using chiral HPLC. Polysaccharide-based chiral stationary phases are commonly employed for this separation.[3]

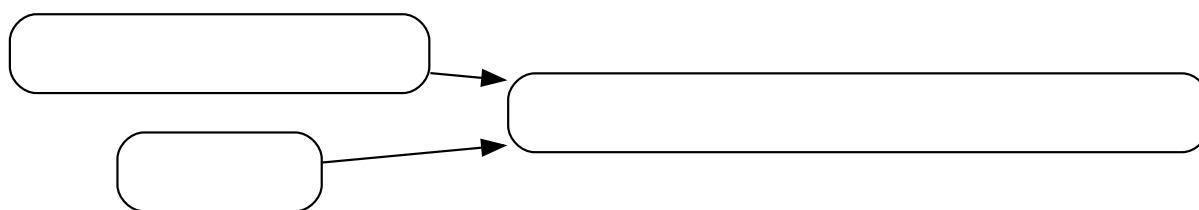
Illustrative HPLC Method:

- Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H).
- Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined experimentally.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 µL.
- Procedure:
  - Dissolve a small amount of the sample in the mobile phase.
  - Inject the sample onto the chiral HPLC system.
  - The two enantiomers will be separated and will elute at different retention times.
  - Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: 
$$\text{e.e. (\%)} = \left[ \frac{\text{Area of major enantiomer} - \text{Area of minor enantiomer}}{\text{Area of major enantiomer} + \text{Area of minor enantiomer}} \right] \times 100$$

## Application in Drug Development: Synthesis of Triazole-Based Anticonvulsants

**(2R)-2-(2-Chlorophenyl)oxirane** is a key intermediate in the synthesis of certain triazole-containing compounds that have shown potential as anticonvulsant agents. The synthesis involves the nucleophilic ring-opening of the epoxide by a triazole nucleophile.

Reaction Pathway:



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Synthesis of a triazole alcohol intermediate.

Experimental Workflow:

General workflow for the synthesis of triazole derivatives.

Detailed Protocol (Illustrative Example):

- Materials: **(2R)-2-(2-Chlorophenyl)oxirane**, 1,2,4-triazole, a suitable base (e.g., sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide - DMF).
- Procedure:
  - To a solution of 1,2,4-triazole in DMF, add the base at 0 °C to form the triazole anion.
  - Add a solution of **(2R)-2-(2-Chlorophenyl)oxirane** in DMF to the reaction mixture.
  - Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

- Quench the reaction by the addition of water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain the desired triazole derivative.

## Conclusion

Enantiopure **(2R)-2-(2-Chlorophenyl)oxirane** is a readily available and versatile chiral building block with significant applications in the synthesis of pharmaceutical compounds. This guide provides essential technical information for researchers and drug development professionals to effectively source, handle, and utilize this important chemical intermediate in their research and development endeavors. Careful consideration of supplier specifications and the implementation of robust synthetic and analytical protocols are crucial for successful outcomes.

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## References

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